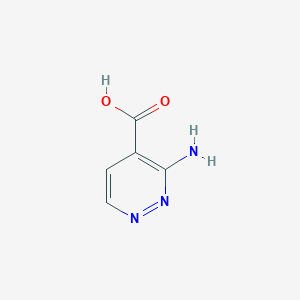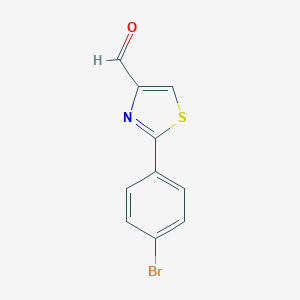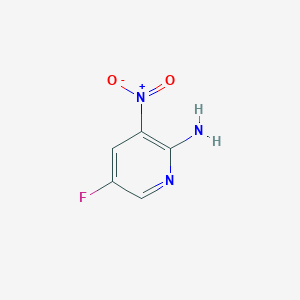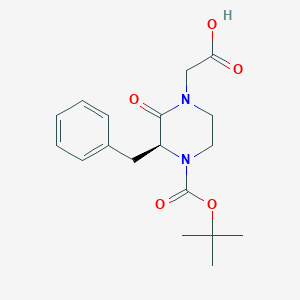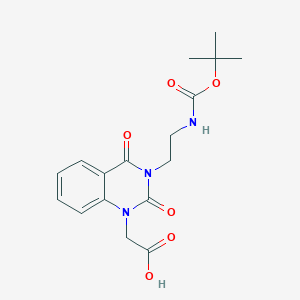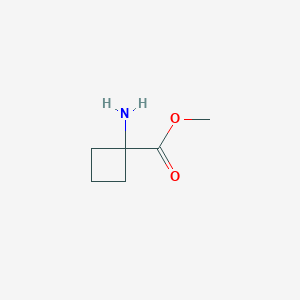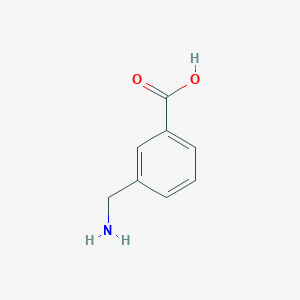
3-(アミノメチル)安息香酸
概要
説明
3-(Aminomethyl)benzoic acid is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring via a methylene bridge (-CH2-), and a carboxylic acid group (-COOH) directly attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3-Cyanobenzoic Acid: One common method involves the catalytic hydrogenation of 3-cyanobenzoic acid in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and moderate temperature conditions.
Amination of 3-Chloromethylbenzoic Acid: Another method involves the amination of 3-chloromethylbenzoic acid using aqueous ammonia or an amine source. This reaction can be facilitated by heating and the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of 3-(aminomethyl)benzoic acid often involves large-scale hydrogenation processes using specialized reactors to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: 3-(Aminomethyl)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form 3-(aminomethyl)benzyl alcohol under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation Products: 3-(Nitromethyl)benzoic acid, 3-(Nitrosomethyl)benzoic acid.
Reduction Products: 3-(Aminomethyl)benzyl alcohol.
Substitution Products: 3-(Halomethyl)benzoic acid, 3-(Alkylmethyl)benzoic acid.
科学的研究の応用
3-(Aminomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in the development of new drugs.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
Target of Action
3-(Aminomethyl)benzoic acid, also known as Aminomethylbenzoic acid, is primarily used as an antifibrinolytic agent . Antifibrinolytic agents are compounds that inhibit fibrinolysis, the process that leads to the breakdown of blood clots.
Mode of Action
As an antifibrinolytic agent, it is believed to work by inhibiting the enzymes that are involved in the breakdown of fibrin, a protein that forms a mesh-like structure to form a blood clot .
Biochemical Pathways
As an antifibrinolytic agent, it is likely to affect the fibrinolytic pathway, which is responsible for the breakdown of blood clots. By inhibiting this pathway, 3-(Aminomethyl)benzoic acid helps to stabilize the formed blood clots .
Result of Action
The primary result of the action of 3-(Aminomethyl)benzoic acid is its antifibrinolytic effect, which helps in the stabilization of blood clots . This can be particularly useful in conditions where there is excessive bleeding or risk of bleeding.
生化学分析
Biochemical Properties
These are organic compounds containing a benzene ring which bears at least one carboxyl group
Molecular Mechanism
It is known that benzoic acids can interact with various biomolecules due to their carboxyl group . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Metabolic Pathways
It is known that benzoic acids can be involved in various metabolic processes due to their carboxyl group .
類似化合物との比較
4-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the para position.
2-(Aminomethyl)benzoic acid: Similar structure but with the amino group at the ortho position.
3-(Methylamino)benzoic acid: Similar structure but with a methyl group attached to the amino group.
Uniqueness: 3-(Aminomethyl)benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group relative to the carboxylic acid group affects the compound’s ability to participate in specific reactions and interact with biological targets.
特性
IUPAC Name |
3-(aminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWYUZQBLVUEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333445 | |
| Record name | 3-(aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-20-6 | |
| Record name | 3-(aminomethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Aminomethyl)benzoic acid contribute to the development of orally bioavailable peptides?
A: Research suggests that incorporating AmAbz and employing sequential backbone N-methylations in peptides can enhance oral bioavailability. This strategy aims to reduce the peptide's size and potential hydrogen-bonding sites, potentially improving its ability to traverse biological membranes. For instance, the tetrapeptide NNC 26-0235, incorporating AmAbz and N-methylations, displayed comparable in vivo potency to other growth hormone secretagogues (like ipamorelin) and exhibited 10% oral bioavailability in dogs. []
Q2: Can you explain the significance of 3-(Aminomethyl)benzoic acid's distinct functionalities in peptide synthesis?
A: AmAbz possesses three distinct reactive sites that offer remarkable selectivity in peptide synthesis. The benzylamino group exhibits preferential reactivity with protecting groups like Boc2O or Fmoc−OSu, eliminating the need for additional protection at the arylamino group. This selectivity simplifies synthetic strategies and enhances efficiency in generating complex peptide structures. []
Q3: How does 3-(Aminomethyl)benzoic acid contribute to the efficacy of GPIIb/IIIa antagonists?
A: AmAbz serves as a crucial structural component in cyclic peptidomimetic GPIIb/IIIa antagonists like DMP 728. This compound exhibits high affinity and specificity for the platelet GPIIb/IIIa receptor, effectively inhibiting platelet aggregation. Notably, DMP 728 demonstrated potent antithrombotic effects in a canine model, suggesting its therapeutic potential in preventing arterial thrombosis. [, ]
Q4: How does the incorporation of 3-(Aminomethyl)benzoic acid into apratoxin analogs influence their structure and activity?
A: Studies exploring apratoxin analogs revealed that replacing the MoCys moiety with 3-(Aminomethyl)benzoic acid (A1) resulted in compounds with retained, albeit modified, cytotoxic activity. Interestingly, N-methylating the amino group of A1 further enhanced potency compared to the parent analog. While not fully replacing the activity of the natural product, these findings highlight the potential of AmAbz in developing structurally simplified analogs with comparable biological activity. []
Q5: What are the implications of the conformational flexibility of 3-(Aminomethyl)benzoic acid-containing peptides like apratoxin M7?
A: Analysis of apratoxin M7, an analog containing AmAbz, revealed the presence of both cis and trans isomers around the Tyr(Me)-MeAla amide bond. This conformational flexibility may influence the molecule's interaction with its biological target compared to the predominantly trans conformation observed in the natural product. Further research is needed to understand the impact of this flexibility on the analog's overall efficacy and potential for therapeutic development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

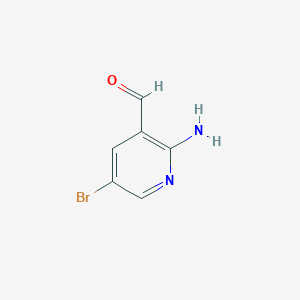
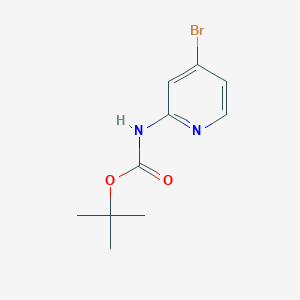
![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)
